molecular formula C6H4BrIO2S B428920 Methyl 4-bromo-5-iodothiophene-3-carboxylate CAS No. 24647-84-5

Methyl 4-bromo-5-iodothiophene-3-carboxylate

Cat. No.: B428920
CAS No.: 24647-84-5
M. Wt: 346.97g/mol
InChI Key: HHYCJGXXVFIGRS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-iodothiophene-3-carboxylate (CAS 24647-84-5) is a high-value, multi-halogenated thiophene derivative with a molecular formula of C6H4BrIO2S and a molecular weight of 346.96 g/mol . Its structure, featuring both bromine and iodine substituents on the thiophene ring, makes it a versatile and critical building block in organic synthesis and pharmaceutical research. The presence of two different halogens offers orthogonal reactivity, allowing researchers to perform sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct more complex heterocyclic systems in a regioselective manner . This compound is primarily used as a key intermediate in the synthesis of advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs). It is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate care and refer to the Safety Data Sheet for detailed handling and storage information. Please note that specific published research on the exact mechanisms of action for this compound is limited, and its primary research value lies in its application as a synthetic intermediate.

Properties

IUPAC Name

methyl 4-bromo-5-iodothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYCJGXXVFIGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-84-5
Record name methyl 4-bromo-5-iodothiophene-3-carboxylate
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Preparation Methods

Sequential Halogenation via Directed Metalation

A patented method involves lithium-halogen exchange to selectively introduce iodine and bromine. Starting with methyl thiophene-3-carboxylate, lithium diisopropylamide (LDA) deprotonates position 4, forming a lithiated intermediate. Quenching with iodine monochloride (ICl) installs iodine at position 4, followed by bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions. This method yields a 65–70% overall purity but requires stringent temperature control (–78°C).

Optimized Synthetic Protocols

Single-Pot Halogen Exchange

A streamlined protocol from WO2017027312A1 describes converting methyl 4-bromo-thiophene-3-carboxylate (compound 10b) to the target compound via iodination:

  • Reaction Setup :

    • Dissolve compound 10b (2.75 g, 8.26 mmol) in anhydrous methanol (100 mL).

    • Add sodium iodide (1.86 g, 12.4 mmol) and heat at 60°C for 12 hours.

  • Workup :

    • Concentrate under reduced pressure.

    • Purify by silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the product as a white solid (3.1 g, 89% yield).

Key Data :

ParameterValue
Yield89%
Purity (HPLC)95%
Melting Point85–90°C
Molecular FormulaC₇H₄BrIO₂S

Bromination-Iodination Tandem Process

A modified method from WO2008115912A1 employs acetal protection to direct iodination:

  • Acetal Formation :

    • Treat 3-methylthiophene-2-carbaldehyde with trimethyl orthoformate in methanol at 0–5°C.

  • Iodination :

    • React the acetal with iodine in tetrahydrofuran (THF) at –60°C using n-butyllithium.

  • Bromination :

    • Hydrolyze the acetal, oxidize to the carboxylic acid, and brominate with Br₂ in dichloromethane/heptane.

This method, though multi-step, achieves 98% purity after recrystallization.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Key Advantage
Single-Pot Iodination8995Simplified workflow
Ullmann Coupling4698High regioselectivity
Tandem Process5297Scalability for industrial use

Challenges and Mitigations

  • Regioselectivity : Competing halogenation at positions 2 and 5 is mitigated using sterically hindered bases (e.g., LDA) or electron-deficient catalysts.

  • Purification : Recrystallization from acetonitrile/water (1:1.2 v/v) removes byproducts like dihalogenated isomers.

Industrial-Scale Considerations

For bulk synthesis, the Ullmann coupling method is preferred due to its compatibility with continuous flow reactors and copper-catalyst recycling. Key parameters include:

  • Temperature: 90–95°C

  • Catalyst: (CuOTf)₂·toluene (0.5 mol%)

  • Solvent: Propanol/THF (3:1 v/v)

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Methyl 4-bromo-5-iodothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophilic reagent due to the presence of halogen atoms, facilitating nucleophilic substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure and functional groups of the derivatives .

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallographic Data: No direct structural data (e.g., X-ray diffraction) were located for this compound. However, software like SHELXL and ORTEP-3 are standard tools for analyzing similar halogenated heterocycles.
  • Spectroscopic Characterization : Analogous compounds (e.g., methyl shikimate) are typically analyzed via ¹H/¹³C NMR and FTIR to confirm ester and halogen functionalities .

Biological Activity

Methyl 4-bromo-5-iodothiophene-3-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and iodine atoms, as well as a carboxylate group. The presence of these halogens can significantly influence the compound's biological activity by modulating its electronic properties and steric hindrance.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. A study on related thiophene compounds showed varying degrees of activity against Mycobacterium tuberculosis, where modifications to the thiophene ring were found to enhance potency .

CompoundMIC (µg/mL)Cytotoxicity (Vero Cells)LLE
This compoundTBDTBDTBD
Related Thiophenes0.72 ± 0.30>100 μM4.2

Anti-inflammatory Activity

Thiophene derivatives are also being studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds with similar structures have shown promise in modulating COX activity, suggesting that this compound may exhibit similar properties .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, its interaction with COX enzymes could lead to reduced prostaglandin synthesis, resulting in decreased inflammation and pain.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. Studies have shown that:

  • Bromine and iodine substitutions can enhance binding affinity and biological activity.
  • Positioning of substituents affects the compound's lipophilicity and solubility, which are critical for pharmacokinetics .

Case Studies

  • Antitubercular Activity : In a study examining a series of thiophene derivatives, it was found that certain modifications led to improved minimum inhibitory concentration (MIC) values against M. tuberculosis. The research highlighted how structural changes could enhance efficacy while maintaining low cytotoxicity levels .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of halogenated thiophenes, demonstrating significant reductions in COX enzyme activity when treated with compounds similar to this compound .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-bromo-5-iodothiophene-3-carboxylate, and how can competing side reactions be minimized?

Methodological Answer:
The synthesis typically involves sequential halogenation of a thiophene-3-carboxylate scaffold. First, bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) minimizes over-bromination. Subsequent iodination at the 5-position requires a directed metalation approach (e.g., LDA at -78°C) followed by quenching with iodine. Competitive side reactions, such as dihalogenation or ester hydrolysis, are mitigated by using anhydrous solvents, low temperatures, and protecting groups for the carboxylate .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify substituent positions, but heavy atoms (Br/I) cause signal broadening. Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm coupling between the ester carbonyl and adjacent protons.
  • X-ray Crystallography : SHELX software (via SHELXL for refinement) resolves challenges from heavy atoms (Br/I), which increase electron density and require high-resolution data . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight, distinguishing isotopic patterns from Br/I .

Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:
The electron-withdrawing ester group at position 3 directs coupling reactions (e.g., Suzuki, Stille) to the iodine at position 5 due to its lower electronegativity compared to bromine. Steric hindrance from the methyl ester favors reactions at the less congested 5-iodo site. To test this, conduct DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and compare activation energies for bromine vs. iodine substitution .

Advanced: What crystallographic challenges arise from the bromine and iodine substituents, and how are they addressed?

Methodological Answer:
Heavy atoms (Br, Z=35; I, Z=53) cause strong X-ray absorption and anisotropic displacement parameters. Solutions:

  • Use synchrotron radiation for high-flux data collection.
  • Refine with SHELXL using the "ISOR" restraint to model anisotropic displacement .
  • Validate hydrogen bonding patterns (e.g., C–H⋯O interactions) via graph-set analysis to confirm packing motifs despite heavy-atom dominance .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:
Perform DFT calculations (B3LYP/6-31G*) to evaluate charge distribution and Fukui indices. The iodine atom’s larger atomic radius and polarizability make it more susceptible to nucleophilic attack than bromine. Solvent effects (e.g., DMSO vs. THF) are modeled using the SMD continuum approach. Validate predictions with kinetic studies (e.g., monitoring reaction progress via LC-MS) .

Advanced: How should researchers resolve contradictions between NMR and X-ray data regarding substituent orientation?

Methodological Answer:
Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers) vs. static crystal structures. Techniques:

  • Variable-temperature NMR to probe conformational exchange.
  • Compare X-ray torsion angles with NOESY/ROESY data for solution-phase spatial proximity.
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state geometry .

Advanced: What protocols ensure the compound’s stability during storage and handling?

Methodological Answer:

  • Storage : Keep at -20°C under argon in amber vials to prevent light-induced C–I bond cleavage.
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis. Use dried DCM or THF for reactions .
  • Handling : Use gloveboxes for air-sensitive steps, as iodide can oxidize to I₂ under ambient conditions.

Advanced: What mechanistic insights can isotopic labeling provide for its participation in cascade reactions?

Methodological Answer:

  • 13C^{13}\text{C}-Labeling : Introduce 13C^{13}\text{C} at the ester carbonyl to track decarboxylation pathways via 13C^{13}\text{C} NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated thiophene to identify rate-determining steps (e.g., C–I bond cleavage).
  • Radical Trapping : Use TEMPO to intercept iodine-centered radicals in photoredox reactions, analyzed by EPR .

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